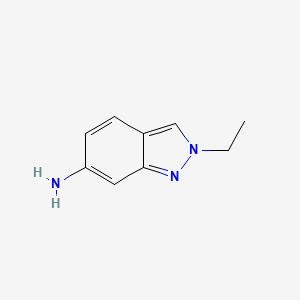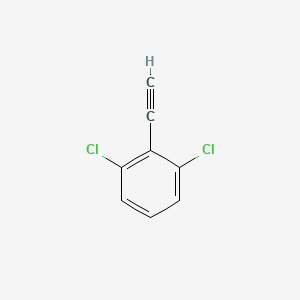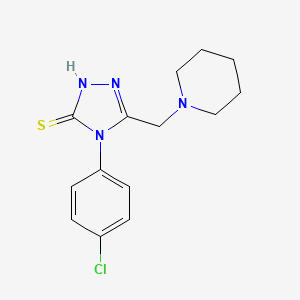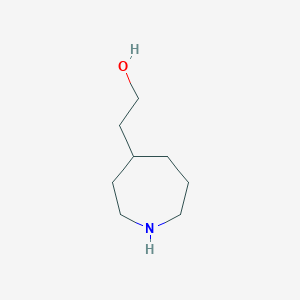
2-(Azepan-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(Azepan-4-yl)ethan-1-ol, also known as AEE, is a chemical compound that belongs to the class of alcohols. It has been widely studied in scientific research due to its unique properties and potential applications in various fields. AEE is a colorless liquid that is soluble in water and has a boiling point of 203°C. In
Wirkmechanismus
The mechanism of action of 2-(Azepan-4-yl)ethan-1-ol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of bacterial cell walls. This leads to the disruption of the bacterial cell wall, ultimately leading to cell death. This compound has also been shown to inhibit the activity of enzymes involved in the formation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls and the formation of amyloid beta peptides. In terms of physiological effects, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(Azepan-4-yl)ethan-1-ol is its high yield and purity when synthesized using the reduction of 2-(Azepan-4-yl)acetonitrile with sodium borohydride. This makes it a cost-effective and efficient building block for the synthesis of other compounds. However, one of the limitations of this compound is its potential toxicity, which can be a concern in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(Azepan-4-yl)ethan-1-ol. One area of future research is in the development of new antibiotics. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Another area of future research is in the treatment of Alzheimer's disease. This compound has been shown to inhibit the formation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. Further research is needed to explore the potential use of this compound in the treatment of this disease. Additionally, this compound could be studied for its potential use in other fields, such as the development of new materials or the synthesis of new compounds.
Wissenschaftliche Forschungsanwendungen
2-(Azepan-4-yl)ethan-1-ol has been widely studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other compounds, such as β-lactams and amino alcohols. It has also been used as a chiral auxiliary in asymmetric synthesis.
This compound has also been studied for its potential application in the field of medicine. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides.
Eigenschaften
IUPAC Name |
2-(azepan-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-4-8-2-1-5-9-6-3-8/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOUCYOATBNGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


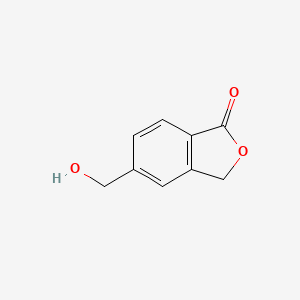
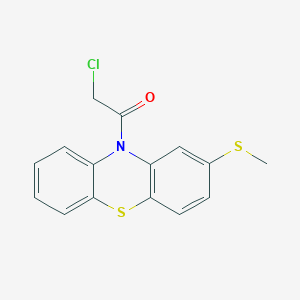

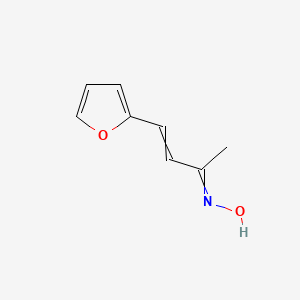
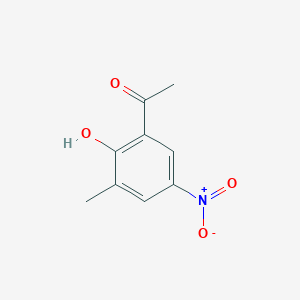
![Benzene, [(iodomethyl)sulfonyl]-](/img/structure/B3385683.png)

![(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid](/img/structure/B3385699.png)
